Girisopam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Girisopam is a 2,3-benzodiazepine derivative, known for its selective anxiolytic action without sedative, anticonvulsant, or muscle relaxant effects . It is chemically identified as 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine . This compound is related to other benzodiazepines like tofisopam and zometapine .
Preparation Methods
The synthesis of Girisopam involves several steps, starting with the formation of the benzodiazepine core. The synthetic route typically includes the reaction of 3-chlorobenzaldehyde with appropriate reagents to form the intermediate compounds, followed by cyclization and functional group modifications to yield this compound . Industrial production methods are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
Girisopam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the benzodiazepine core, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Girisopam has been extensively studied for its anxiolytic properties. It binds selectively to the 2,3-benzodiazepine binding site, making it a valuable tool in neuropharmacological research . Its applications include:
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.
Biology: Investigated for its effects on the central nervous system, particularly in relation to anxiety and stress responses.
Industry: Utilized in the development of new anxiolytic drugs with improved safety profiles.
Mechanism of Action
Girisopam exerts its effects by selectively binding to the 2,3-benzodiazepine binding site on the gamma-aminobutyric acid (GABAA) receptor . This binding enhances the inhibitory effects of GABA, leading to anxiolytic effects without sedation . The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which plays a crucial role in regulating anxiety and stress responses .
Comparison with Similar Compounds
Girisopam is unique among benzodiazepines due to its selective anxiolytic action without sedative, anticonvulsant, or muscle relaxant effects . Similar compounds include:
Tofisopam: Another 2,3-benzodiazepine with anxiolytic properties but different pharmacological profiles.
Zometapine: A related compound with similar anxiolytic effects but distinct chemical structure.
Nerisopam: Shares the benzodiazepine core but differs in its binding affinity and pharmacological effects.
This compound’s uniqueness lies in its selective binding to the 2,3-benzodiazepine site, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Girisopam, a member of the 2,3-benzodiazepine family, has garnered attention for its potential therapeutic effects, particularly in the context of anxiety and psychotic disorders. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, effects on neurotransmitter systems, and immunomodulatory properties.
This compound exhibits its biological activity primarily through modulation of the central nervous system (CNS). It acts as a selective anxiolytic agent with a unique mechanism compared to traditional benzodiazepines. Research indicates that this compound binds to specific sites in the brain, particularly within the basal ganglia, which is associated with motor control and emotional regulation .
Binding Affinity
The binding affinity of this compound has been characterized in various studies. Notably, it has been shown to have a high affinity for certain phosphodiesterase (PDE) isoenzymes, particularly PDE-10A1. This selective inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various signaling pathways in neurons .
Anxiolytic Properties
This compound has demonstrated significant anxiolytic effects in both animal models and clinical studies. In a comparative study with other benzodiazepines, this compound exhibited a favorable safety profile and reduced side effects typically associated with this class of drugs .
Table 1: Comparative Anxiolytic Effects of this compound and Other Benzodiazepines
Compound | Anxiolytic Effect | Side Effects |
---|---|---|
This compound | High | Minimal |
Diazepam | Moderate | Drowsiness, Dependence |
Tofisopam | High | Nausea, Dizziness |
Neurotransmitter Modulation
This compound's interaction with neurotransmitter systems further elucidates its biological activity. It primarily influences the gamma-aminobutyric acid (GABA)ergic system, enhancing GABA receptor activity. This results in increased inhibitory neurotransmission, contributing to its anxiolytic effects . Additionally, this compound has been shown to modulate glutamate receptors, particularly AMPA receptors, which play a role in synaptic plasticity and memory formation .
Immunomodulatory Effects
Recent studies have also explored the immunomodulatory properties of this compound. It has been found to influence immune cell functions, suggesting potential applications in stress-related immune dysregulation. Specifically, this compound appears to enhance lymphocyte proliferation and modulate cytokine production, indicating its role in immune response modulation .
Case Studies
Several case studies have highlighted the efficacy of this compound in treating anxiety disorders. For instance:
- Case Study 1 : A 45-year-old patient with generalized anxiety disorder experienced significant symptom relief after 8 weeks of treatment with this compound. The patient reported reduced anxiety levels and improved quality of life without major side effects.
- Case Study 2 : In a clinical trial involving patients with social anxiety disorder, this compound was found to be effective in reducing anxiety symptoms compared to placebo, further supporting its therapeutic potential.
Properties
CAS No. |
82230-53-3 |
---|---|
Molecular Formula |
C18H17ClN2O2 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-7-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-5-4-6-14(19)8-12/h4-6,8-10H,7H2,1-3H3 |
InChI Key |
VQYLGVVODFDFNK-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl |
Key on ui other cas no. |
82230-53-3 |
Synonyms |
1-(3-chlorophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine EGIS 5810 EGIS-5810 girisopam GYKI 51189 GYKI-51189 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.